3-Isopropyl-2-methylphenol
Description
Nomenclature, Structural Context, and Isomeric Relationships
3-Isopropyl-2-methylphenol is systematically named 2-methyl-3-propan-2-ylphenol according to IUPAC nomenclature. nih.gov Its chemical formula is C10H14O, and it has a molecular weight of approximately 150.22 g/mol . nih.gov The structure consists of a phenol (B47542) ring where a hydroxyl (-OH) group is attached to a benzene (B151609) ring. This core structure is further substituted with a methyl group (-CH3) at the second carbon position and an isopropyl group (-CH(CH3)2) at the third position, relative to the hydroxyl group. nih.gov
This compound is a colorless, crystalline substance with a characteristic odor. ontosight.ai It has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai The melting point of this compound is approximately 70-72°C, and its boiling point is around 230-232°C. ontosight.ai
Isomeric Relationships:
This compound is one of several isomers of isopropyl methylphenol, which share the same chemical formula but differ in the arrangement of their substituent groups on the phenol ring. These structural variations lead to differences in their physical, chemical, and biological properties. Notable isomers include:
Thymol (B1683141) (2-isopropyl-5-methylphenol): A well-known natural monoterpenoid found in thyme oil. wikipedia.org It is widely used as an antiseptic and flavoring agent. wikipedia.org
Carvacrol (B1668589) (5-isopropyl-2-methylphenol): Another naturally occurring isomer found in oregano and other essential oils. foodb.ca It is recognized for its antimicrobial properties.
4-Isopropyl-3-methylphenol (B166981): A synthetic isomer known for its strong antibacterial and bactericidal activities with low skin irritation potential. chemicalbook.com
The positioning of the isopropyl and methyl groups in relation to the hydroxyl group on the benzene ring significantly influences the steric and electronic properties of these isomers, thereby affecting their reactivity and biological activity.
Historical Perspectives on this compound Research
Historically, research into isopropylmethylphenols has been closely linked to the study of their naturally occurring isomers, thymol and carvacrol, which have been used in traditional medicine for centuries. unilongindustry.com The synthesis of various isomers, including this compound, has been a subject of chemical investigation. For instance, the isopropylation of m-cresol (B1676322) can produce a mixture of isomers, including 4-isopropyl-3-methylphenol, 2-isopropyl-3-methylphenol, and others, highlighting the importance of selective synthesis methods. chemicalbook.com
Early research focused on the fundamental characterization of these compounds, including the determination of their physical and chemical properties. Over time, as analytical techniques advanced, so did the ability to isolate, identify, and study individual isomers like this compound. The compound has been identified in natural sources such as Artemisia carvifolia and Artemisia apiacea. nih.gov
Significance of this compound in Contemporary Chemical Research
In modern chemical research, this compound is recognized for its potential biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai These characteristics have spurred investigations into its applications in various fields.
Key Research Areas:
Antimicrobial Research: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents. ontosight.airesearchgate.net Its mechanism of action is thought to involve the disruption of microbial cell membranes.
Pharmaceutical and Cosmetic Applications: Due to its antimicrobial and antioxidant properties, the compound is explored for use as an intermediate in the synthesis of more complex pharmaceutical compounds and as an active ingredient in cosmetic formulations for skincare and preservation. ontosight.ai
Food Preservation: Its ability to inhibit microbial growth suggests potential applications as a food preservative. ontosight.ai
Synthesis and Derivatization: The chemical structure of this compound makes it a useful starting material or intermediate in organic synthesis. For example, research has explored the synthesis of novel derivatives from related isomers like thymol to enhance their therapeutic properties. frontiersin.org
Material Science: Research has also been conducted on synthesizing derivatives of related compounds for use as thermostabilizers in polymers like polypropylene (B1209903). researchgate.net
The ongoing research into this compound and its isomers continues to uncover new potential applications, solidifying its importance in the field of chemical science. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
4371-48-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-6-10(11)8(9)3/h4-7,11H,1-3H3 |
InChI Key |
NKXINWNCBKRRIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1O)C(C)C |
Canonical SMILES |
CC1=C(C=CC=C1O)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Isopropyl 2 Methylphenol
Catalytic Alkylation Approaches to Phenolic Isomers
Catalytic alkylation represents a cornerstone in the synthesis of alkylphenols. The introduction of an isopropyl group onto a cresol (B1669610) backbone is a key strategy for producing isomers like 3-isopropyl-2-methylphenol.
Friedel-Crafts Alkylation of Cresol Precursors
The Friedel-Crafts alkylation is a classic and widely employed method for the C-C bond formation on aromatic rings. beilstein-journals.orgnih.govmasterorganicchemistry.comrsc.org In the context of this compound synthesis, this reaction typically involves the alkylation of a cresol precursor, such as o-cresol (B1677501), with an isopropylating agent. researchgate.net
A significant challenge in the Friedel-Crafts alkylation of cresols is controlling the regioselectivity to favor the desired isomer. The reaction of m-cresol (B1676322) with propylene (B89431) or isopropanol (B130326) can lead to a mixture of isomers, including 4-isopropyl-3-methylphenol (B166981) (p-thymol), 6-isopropyl-3-methylphenol (o-thymol), 5-isopropyl-3-methylphenol (B155287) (m-thymol), and 2-isopropyl-3-methylphenol (vic-thymol). epo.org The distribution of these isomers is highly dependent on the catalyst and reaction conditions. For instance, the alkylation of m-cresol with isopropanol can yield thymol (B1683141) and two other isomers with melting points of 69°C and 112°C, which have been identified as 2-isopropyl-3-methylphenol and 6-isopropyl-3-methylphenol, respectively. cdnsciencepub.comcdnsciencepub.com
The choice of catalyst plays a pivotal role in directing the alkylation to a specific position on the cresol ring. For example, using a strong acid resin as a catalyst in the reaction of excess m-cresol with isopropanol at 180°C resulted in a product mixture containing 57.8% thymol and 14.1% 3-isopropyl-5-cresol. google.com In another study, the alkylation of m-cresol with propylene over an acidic silica-alumina catalyst at 280°C and 1.4 MPa yielded a mixture containing 19.2% thymol and 46.9% 3-isopropyl-5-cresol. google.com
| Precursor | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (MPa) | Major Isomers and Selectivity (%) |
| m-Cresol | Isopropanol | Strong Acid Resin | 180 | - | Thymol (57.8%), 3-Isopropyl-5-cresol (14.1%) google.com |
| m-Cresol | Propylene | Acidic Silica-Alumina | 280 | 1.4 | Thymol (19.2%), 3-Isopropyl-5-cresol (46.9%) google.com |
| m-Cresol | Propylene | Silicoaluminophosphate Zeolite | 300 | - | Thymol (20.3%), 3-Isopropyl-5-cresol (64.3%) google.com |
The alkylation of o-cresol with propylene or isopropyl alcohol over solid acid catalysts has been reported as a method for synthesizing carvacrol (B1668589) (5-isopropyl-2-methylphenol). researchgate.net This highlights the influence of the starting cresol isomer on the final product distribution. The position of the methyl group on the phenol (B47542) ring directs the incoming isopropyl group to specific locations, thereby influencing the formation of a particular isomer.
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact. mdpi.com Their application in the synthesis of this compound is a promising area of research.
Superacidic catalysts, such as sulfated zirconia, have demonstrated high activity in alkylation reactions. mdpi.comacs.org These materials possess strong acid sites that can effectively promote the formation of the carbocation intermediate required for the Friedel-Crafts reaction. acs.org The use of superacidic catalysts like UDCaT-5, a sulfated zirconia-based catalyst, has been explored for the synthesis of carvacrol from o-cresol and isopropanol. researchgate.netosti.gov While this specific research focuses on a carvacrol isomer, the principles can be extended to the synthesis of this compound by selecting the appropriate cresol precursor and optimizing reaction conditions.
Zeolites and mesoporous materials like Al-MCM-41 are widely used as solid acid catalysts in various organic transformations, including alkylation. iitm.ac.inresearchgate.netconicet.gov.ar Their well-defined pore structures and tunable acidity make them highly selective catalysts. iitm.ac.inresearchgate.net
The alkylation of m-cresol with methanol (B129727) has been studied over various solid acid catalysts, including Al-MCM-41 and different zeolites. conicet.gov.ar While this study focused on methylation, it provides insights into how the catalyst's properties, such as acid site density and pore structure, influence product distribution. For instance, Al-MCM-41, having moderate acid strength, initially favored O-alkylation over C-alkylation. conicet.gov.ar In contrast, catalysts with strong acidity, like certain zeolites, promoted C-alkylation. conicet.gov.ar
In the context of producing this compound, the isopropylation of m-cresol over mesoporous Al-MCM-41 has been investigated. osti.gov Furthermore, the alkylation of m-cresol with isopropanol over H-MFI (H-ZSM-5) zeolites with varying SiO2/Al2O3 ratios has been studied for thymol synthesis. uct.ac.za This research demonstrated that higher reaction temperatures favored the propene route for alkylation. uct.ac.za The catalyst's activity and the selectivity towards a specific isomer were influenced by the SiO2/Al2O3 ratio, which affects the catalyst's acidity. uct.ac.za
| Catalyst | Precursor | Alkylating Agent | Key Findings |
| Al-MCM-41 | m-Cresol | Methanol | Moderate acid strength favored initial O-alkylation. conicet.gov.ar |
| H-MFI (H-ZSM-5) | m-Cresol | Isopropanol | Higher temperatures favored the propene alkylation route; catalyst activity and thymol selectivity were dependent on the SiO2/Al2O3 ratio. uct.ac.za |
| Silicoaluminophosphate Zeolite | m-Cresol | Propylene | At 300°C, the product contained 64.3% 3-isopropyl-5-cresol. google.com |
Ion-Exchange Resins in Alkylation Reactions
Ion-exchange resins have emerged as effective solid acid heterogeneous catalysts for alkylation reactions, offering advantages over traditional homogeneous catalysts in terms of product separation, catalyst recycling, and reuse. researchgate.net These resins, particularly styrene-based sulfonic acids like Amberlyst-15, provide acidic sites that facilitate the alkylation of phenols. researchgate.netacs.orgnih.govresearchgate.net
The mechanism of phenol alkylation using a cation-exchange resin involves several key steps. Initially, an olefin, such as isopropene, reacts with the sulfonic acid groups of the resin to form a sulfonic ester intermediate. researchgate.netunive.it This is followed by pathways leading to either O-alkylation to form a phenolic ether or C-alkylation at the ortho and para positions of the phenol. acs.orgnih.gov While O-alkylation is often the most energetically favorable initial step, subsequent ionic rearrangement mechanisms, facilitated by protonation, lead to the migration of the alkyl group to the aromatic ring, yielding C-alkylated phenols. acs.orgnih.govresearchgate.net The ratio of ortho to para C-alkylation products is influenced by the competition between the hydrogen atom and the alkyl group at the substitution site of the protonated ortho intermediate. acs.orgnih.gov
In the context of synthesizing thymol isomers from m-cresol and isopropyl alcohol, the use of strongly acidic polymer resins under solvent-free conditions has been investigated. semanticscholar.org The reaction pathway involves the formation of an isopropyl cation from the dehydration of isopropyl alcohol, which then attacks either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation) of the cresol. semanticscholar.org The initially formed O-alkylated product can subsequently rearrange to the more stable C-alkylated isomers. semanticscholar.org
| Catalyst Type | Reactants | Key Findings |
| Cation-exchange resin (Amberlyst-15) | Phenol, Isopropene | O-alkylation is kinetically favored, followed by ionic rearrangement to C-alkylphenols. acs.orgnih.govresearchgate.net |
| Strong acid resin | m-Cresol, Isopropyl alcohol | O- vs. C-alkylation selectivity can be controlled by reaction conditions. semanticscholar.org |
Aluminum Phenoxide-Type Catalysis
Aluminum phenoxide and its derivatives are well-established catalysts for the selective ortho-alkylation of phenols. google.comgoogle.comgoogle.com The aluminum center acts as a Lewis acid, activating the phenolate (B1203915) ligand and facilitating the reaction with olefins. This method is particularly effective for producing 2-alkylphenols and 2,6-dialkylphenols. google.com
The process typically involves reacting a phenol with an olefin at elevated temperatures in the presence of a catalytic amount of aluminum phenoxide. google.com For instance, the synthesis of 2,6-di-tert-butylphenol (B90309) from phenol and isobutylene (B52900) is achieved with high yields using this catalytic system. google.com The catalyst can be prepared in situ by reacting aluminum metal with the parent phenol.
In the synthesis of this compound, which is an isomer of carvacrol, the isopropylation of o-cresol using aluminum phenoxide catalysis would be a relevant, though less common, application. The reaction of 3-methylphenol with propylene in the presence of a metal phenoxide catalyst has been shown to produce 3-methyl-2-isopropylphenol, among other isomers. google.com The efficiency and selectivity of aluminum phenoxide catalysts can be influenced by the reaction temperature and the molar ratio of reactants. researchgate.net For example, in the alkylation of phenol with β-pinene using aluminum phenoxide, the product composition was found to depend on the ratio of the starting materials. researchgate.net
| Catalyst | Reactants | Products | Reference |
| Aluminum phenoxide | Phenol, Olefin | 2-Alkylphenol, 2,6-Dialkylphenol | google.comgoogle.com |
| Metal phenoxide | 3-Methylphenol, Propylene | 3-Methyl-2-isopropylphenol and other isomers | google.com |
| Aluminum phenoxide | Phenol, β-pinene | Chromane-type ethers, ortho-alkylated phenol | researchgate.net |
Sustainable and Green Chemistry Synthesis Techniques
Solvent-Free Reaction Environments
Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates solvent-related waste and simplifies product purification. researchgate.netscielo.org.mx The alkylation of m-cresol with isopropyl alcohol has been successfully carried out over a strong acid resin catalyst without the use of a solvent. semanticscholar.org This approach has been explored using both conventional heating and microwave irradiation, with reaction parameters such as catalyst amount, reactant molar ratio, and temperature being crucial for controlling reactivity and selectivity between O- and C-alkylation. semanticscholar.org
Another example is the catalyst- and solvent-free synthesis of phenol derivatives through a one-pot, three-component coupling reaction of thymol or carvacrol with aldehydes and 2-aminobenzothiazoles. thieme-connect.com Although this specific reaction does not produce this compound, it demonstrates the feasibility of complex organic transformations under neat conditions at elevated temperatures. thieme-connect.com
Supercritical Fluid Media (e.g., scCO2) in Catalytic Processes
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have gained attention as alternative reaction media due to their unique properties. rsc.orgkochi-tech.ac.jpmdpi.com scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. mdpi.comcmu.edu This allows for control over reaction rates and selectivity. rsc.org
In the context of phenol alkylation, supercritical water has been used as a medium for the non-catalytic alkylation of phenol with 2-propanol, yielding mainly ortho-substituted products. capes.gov.bracs.org The reaction proceeds with high ortho-selectivity, and the yield of alkylphenols can reach up to 83.1%. acs.org The density of the supercritical water plays a significant role in accelerating both the dehydration of the alcohol and the subsequent alkylation. acs.org While this has been demonstrated for phenol, the principles could be extended to the alkylation of cresols.
The use of scCO₂ itself as a medium for catalytic reactions is also well-documented. mdpi.com It can enhance mass transfer and, in some cases, increase catalytic activity and selectivity. mdpi.com For example, scCO₂ has been employed in the hydrogenation of various compounds and in polymerization reactions. cmu.eduresearchgate.net The catalytic synthesis of isopropyl cresols from terpenones has been achieved using 13X molecular sieves as a catalyst, a process that could potentially be adapted to a scCO₂ environment to further enhance its green credentials. researchgate.net
| Reaction Medium | Reactants | Key Findings |
| Supercritical Water | Phenol, 2-Propanol | Non-catalytic, highly ortho-selective alkylation with yields up to 83.1%. acs.org |
| Supercritical Water | Phenol, Propionaldehyde | Regioselectivity can be controlled by manipulating water density. rsc.orgrsc.org |
| Supercritical CO₂ | General | Offers tunable solvent properties, enhanced mass transfer, and is a green solvent. mdpi.comcmu.edu |
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. scielo.org.mxchemicaljournals.comanton-paar.comtaylorfrancis.com Microwave heating is efficient as it directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com
MAOS has been applied to a wide range of organic reactions, including the alkylation of phenols. taylorfrancis.comresearchgate.net For instance, the alkylation of m-cresol with isopropyl alcohol under solvent-free conditions has been intensified using microwave irradiation in conjunction with a strong acid resin catalyst. semanticscholar.org This dual approach of using a heterogeneous catalyst and microwave heating represents a significant advancement in process efficiency.
The synthesis of various phenol derivatives has been achieved using microwave irradiation, often under solvent-free conditions or in green solvents like water. scispace.commatanginicollege.ac.in For example, the synthesis of thymyl ethers has been reported using microwave irradiation, highlighting the utility of this technique for modifying natural phenolic compounds. researchgate.net While a specific MAOS protocol for this compound is not extensively detailed in the provided context, the successful application of microwaves to similar alkylation reactions suggests its high potential for this synthesis. semanticscholar.orgresearchgate.net
| Reaction | Heating Method | Key Advantages |
| Alkylation of m-cresol with isopropyl alcohol | Microwave Irradiation | Intensified reaction, performed under solvent-free conditions. semanticscholar.org |
| General Organic Syntheses | Microwave Irradiation | Dramatic reduction in reaction times, improved yields, increased selectivity. scielo.org.mxchemicaljournals.comtaylorfrancis.com |
| Synthesis of Thymyl Ethers | Microwave Irradiation | Efficient structural modification of natural monoterpenoids. researchgate.net |
Mechanistic and Kinetic Investigations of 3 Isopropyl 2 Methylphenol Formation
Kinetic Modeling of Alkylation Reactions (e.g., Langmuir-Hinshelwood-Hougen-Watson models)
To quantify the reaction rates and understand the influence of reactant concentrations and catalyst properties, kinetic models are frequently employed. For the gas-phase or liquid-phase alkylation of cresols over solid catalysts, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is often found to accurately represent the experimental data. researchgate.netacs.org
The LHHW model is based on the following key assumptions for this type of reaction:
Reactants (cresol and the isopropylating agent) adsorb onto the active sites of the catalyst surface.
A surface reaction occurs between the adsorbed species.
The resulting products desorb from the catalyst surface back into the fluid phase.
In several studies on the alkylation of m-cresol (B1676322) with isopropanol (B130326), an LHHW model where the surface reaction is the rate-determining step has been successfully applied. researchgate.netacs.orgresearchgate.net This implies that the adsorption and desorption steps are relatively fast compared to the chemical transformation on the catalyst surface. Rival mechanisms can be proposed and their corresponding LHHW elementary step-based kinetic models derived to determine the most statistically and physically significant reaction pathway. acs.org The development of such models is essential for estimating kinetic parameters (like reaction rate constants and adsorption equilibrium constants) which are vital for the design and scale-up of industrial reactors. researchgate.net
| Kinetic Model Component | Description in Cresol (B1669610) Alkylation |
| Adsorption | m-cresol and isopropanol molecules adsorb onto the acid sites of the solid catalyst (e.g., zeolite). researchgate.net |
| Surface Reaction | An adsorbed isopropanol-derived species reacts with an adsorbed m-cresol molecule. This is often the rate-limiting step. acs.orgresearchgate.net |
| Desorption | The product molecules (e.g., 3-isopropyl-2-methylphenol, other isomers, water) desorb from the catalyst surface. researchgate.net |
| Deactivation | Some models also incorporate terms for catalyst deactivation due to factors like active site fouling or pore plugging over time. researchgate.net |
Influence of Reaction Parameters on Product Distribution and Selectivity
Temperature: Reaction temperature has a profound effect. At lower temperatures (e.g., 433-473 K), both O-alkylated and C-alkylated products are typically formed. nih.govacs.org As the temperature increases, the O-alkylated ethers tend to convert to the more stable C-alkylated isomers. semanticscholar.org However, very high temperatures can favor the formation of the thermodynamically most stable isomer, which may not be the desired product, and can also lead to dealkylation or further side reactions. asbatdigitallibrary.org Studies on the continuous gas-phase alkylation of m-cresol show that lower temperatures tend to favor the kinetically controlled product, thymol (B1683141), while equilibrium mixtures at higher temperatures contain mainly other isomers like 3-isopropyl-5-methylphenol. d-nb.info
Reactant Molar Ratio: The molar ratio of cresol to the isopropylating agent is a critical factor for controlling selectivity. semanticscholar.org An excess of the cresol can suppress the formation of di- and poly-alkylated by-products. For instance, in the alkylation of m-cresol, increasing the molar ratio of m-cresol to isopropanol up to 5:1 was found to be optimal for maximizing the selectivity towards mono-alkylated products. semanticscholar.org
Catalyst Properties: The nature of the acid catalyst, including its acidity (strength and density of acid sites) and pore structure, dictates both activity and selectivity. asbatdigitallibrary.orgdeepdyve.com Mesoporous superacidic catalysts like UDCaT-5, a modified zirconia, have shown high activity and selectivity in the synthesis of carvacrol (B1668589) from o-cresol (B1677501), a reaction that also produces this compound. deepdyve.comresearchgate.netcolab.ws Zeolites, such as H-MFI (ZSM-5), are also commonly used, where the shape selectivity imposed by the catalyst's narrow pores can favor the diffusion of specific isomers. d-nb.info The SiO2/Al2O3 ratio in zeolites, which affects the catalyst's acidity and potential for mass transfer limitations, has a direct impact on activity and an indirect effect on product selectivity. asbatdigitallibrary.orguct.ac.za
The following tables summarize findings from various studies on cresol alkylation.
Table 1: Effect of Reaction Temperature on m-Cresol Alkylation over H-MFI Zeolite Conditions: Gas-phase, tubular fixed-bed reactor.
| Temperature (°C) | Isopropanol Conversion (%) | Thymol Selectivity (%) | Other Isomers (including 2-isopropyl-3-methyl phenol) Selectivity (%) |
| 200 | Moderate | High | Low |
| 250 | High | Moderate | Moderate |
| 300 | Very High | Lower | Higher |
| (Data synthesized from trends described in asbatdigitallibrary.orguct.ac.zad-nb.info) |
Table 2: Effect of Reactant Molar Ratio and Catalyst on Carvacrol Synthesis from o-Cresol Note: this compound is a known co-product in this reaction.
| Catalyst | o-cresol:IPA Molar Ratio | Temperature (°C) | Isopropanol Conversion (%) | Carvacrol Selectivity (%) |
| UDCaT-5 | 5:1 | 180 | 98 | 82 |
| UDCaT-4 | 5:1 | 180 | Lower than UDCaT-5 | Lower than UDCaT-5 |
| Sulfated Zirconia | 5:1 | 180 | Low | Low |
| (Data adapted from deepdyve.comresearchgate.netcolab.ws) |
By carefully tuning these parameters, it is possible to steer the reaction towards the preferential formation of a specific isomer like this compound, although separating it from a complex mixture of other structurally similar compounds remains a significant challenge.
Spectroscopic Characterization and Advanced Analytical Techniques for 3 Isopropyl 2 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules, including 3-Isopropyl-2-methylphenol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Shifts for Carvacrol (B1668589)
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Carvacrol nih.gov |
|---|---|---|
| C1 (C-OH) | Data not available | 148.42 |
| C2 (C-CH₃) | Data not available | 121.21 |
| C3 (C-CH(CH₃)₂) | Data not available | Data not available |
| C4 | Data not available | 130.92 |
| C5 (C-CH(CH₃)₂) | Data not available | Data not available |
| C6 | Data not available | Data not available |
| CH₃ (methyl) | Data not available | Data not available |
| CH (isopropyl) | Data not available | Data not available |
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show characteristic bands for the hydroxyl (-OH) group, aromatic C-H bonds, and the C-O bond.
The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while C-H bending vibrations appear at lower frequencies. The C-O stretching vibration of the phenolic group is typically observed in the 1200-1300 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₄O, corresponding to a monoisotopic mass of approximately 150.104 g/mol . nih.gov
Upon ionization in the mass spectrometer, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of this compound is expected to follow patterns characteristic of phenols and alkylbenzenes. Common fragmentation pathways include the loss of a methyl group (CH₃•) leading to a fragment at [M-15]⁺, and the loss of an isopropyl group (C₃H₇•) resulting in a fragment at [M-43]⁺. The stability of the resulting carbocations influences the relative abundance of these fragment ions. A representative mass spectrum for the isomeric 3-Methyl-4-isopropylphenol is available in the NIST WebBook, which can provide insights into the likely fragmentation patterns. nist.gov
Chromatographic Separation and Purity Determination
Chromatographic techniques are indispensable for separating this compound from its isomers and other impurities, thereby allowing for its accurate quantification and purity assessment.
Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the separated components.
Method development for the GC analysis of phenols often involves the use of a non-polar or medium-polarity capillary column. A study on the GC-MS analysis of phenols provides retention times for 2-isopropylphenol (B134262) on DB-XLB and DB-5ms columns, which are 9.340 and 7.740 minutes, respectively, under the specified conditions. manuallib.com While these are for an isomer, they suggest the elution behavior of isopropyl-methylphenols. The retention time of this compound would be unique to its specific volatility and interaction with the stationary phase.
Table 2: GC-MS Retention Times for Isomeric 2-isopropylphenol manuallib.com
| Column | Retention Time (minutes) |
|---|---|
| DB-XLB | 9.340 |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including isomers of substituted phenols. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
The resolution of positional isomers of isopropyl-methylphenol can be challenging due to their similar polarities. However, reversed-phase HPLC using a C18 column is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as trifluoroacetic acid to improve peak shape. A study on the separation of two stereoisomers of a different phenolic compound demonstrated the utility of reversed-phase HPLC with a C18 column and a water-acetonitrile mobile phase. nih.gov The development of a specific HPLC method for the complete resolution of all isopropyl-methylphenol isomers would require careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.
Chemical Reactivity and Transformation Research of 3 Isopropyl 2 Methylphenol
Electrophilic Aromatic Substitution Reactions and Regioselectivity
The chemical behavior of 3-isopropyl-2-methylphenol in electrophilic aromatic substitution reactions is governed by the directing effects of its substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl (-CH3) and isopropyl (-CH(CH3)2) groups are also activating groups and ortho-, para-directors, albeit weaker than the hydroxyl group, operating through an inductive effect and hyperconjugation.
In this compound, the hydroxyl group at position 1, the methyl group at position 2, and the isopropyl group at position 3 collectively influence the regioselectivity of incoming electrophiles. The positions ortho (4 and 6) and para (not available as it is substituted by the isopropyl group in the isomer carvacrol (B1668589), and by a methyl group in thymol) to the hydroxyl group are electronically activated. However, the steric hindrance imposed by the bulky isopropyl group at position 3 and the methyl group at position 2 plays a crucial role in determining the final substitution pattern.
Considering the substitution pattern of this compound, the hydroxyl group strongly activates the positions 4 and 6. The methyl group at position 2 further activates position 6. The isopropyl group at position 3, while activating, also presents significant steric hindrance to electrophilic attack at the adjacent position 4. Therefore, it is anticipated that electrophilic substitution will preferentially occur at the less sterically hindered position 6.
For instance, in the nitration of similarly substituted phenols, such as 2,6-dialkylphenols, substitution can be directed to the para position under controlled conditions. However, harsh nitrating conditions can lead to dealkylation or decomposition of the starting material. This suggests that the reaction conditions are critical in determining the outcome of electrophilic aromatic substitution on sterically hindered phenols.
Halogenation Studies (e.g., Bromination Mechanisms with Tetrabutylammonium (B224687) Tribromide)
Tetrabutylammonium tribromide (TBATB) is a versatile and selective brominating agent for phenols and aromatic amines. It is known to favor para-bromination, often exclusively, under mild conditions. The proposed mechanisms for bromination with TBATB involve either the tribromide anion (Br3-) acting as the electrophile or the undissociated TBATB molecule itself.
In the case of this compound, based on the principles of electrophilic aromatic substitution and steric effects, bromination with tetrabutylammonium tribromide would be expected to occur at position 6. This position is ortho to the strongly activating hydroxyl group and is less sterically hindered compared to position 4, which is adjacent to the bulky isopropyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Groups | Steric Hindrance | Predicted Outcome |
| 4 | Activated by -OH | High (from C3-isopropyl) | Minor product |
| 5 | Deactivated | - | No substitution |
| 6 | Activated by -OH and -CH3 | Low | Major product |
Oxidation and Degradation Pathways in Environmental Contexts
Alkylphenols, including this compound, are a class of organic compounds that can be introduced into the environment through various industrial and natural processes. Their fate in the environment is of significant interest due to their potential persistence and toxicity. The degradation of these compounds can occur through biotic and abiotic pathways, with oxidation being a primary mechanism.
Advanced Oxidation Processes (AOPs) Relevant to Phenolic Compounds
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds, including phenolic derivatives. guilan.ac.irresearchgate.net Common AOPs include Fenton and photo-Fenton processes, ozonation, and UV/H2O2 systems. wikipedia.orgguilan.ac.ir
The degradation of alkylphenols by AOPs generally proceeds through a series of reactions initiated by the attack of hydroxyl radicals on the aromatic ring. This can lead to the formation of hydroxylated intermediates, followed by ring-opening and subsequent oxidation to smaller organic acids and, ultimately, mineralization to carbon dioxide and water.
For instance, studies on the degradation of cresol (B1669610) isomers, which are structurally related to this compound, have identified intermediate products such as 4-hydroxybenzoic acid and 4-methylcatechol (B155104) during biodegradation, indicating that oxidation of the methyl group and hydroxylation of the aromatic ring are key degradation pathways. researchgate.net The specific degradation pathway of this compound under AOPs would likely involve similar steps, with initial attack on the aromatic ring and subsequent oxidation of the alkyl substituents.
The efficiency of AOPs in degrading phenolic compounds is influenced by factors such as pH, temperature, and the concentration of the oxidant and any catalysts used.
Thermal and Photochemical Reaction Studies
The stability of this compound under thermal and photochemical conditions is an important aspect of its environmental fate and potential for transformation in industrial processes.
Studies on the photolysis of cresol isomers have shown that these compounds can undergo degradation upon exposure to UV radiation. researchgate.net The efficiency of photolysis can be influenced by the wavelength of the radiation and the presence of other substances in the medium. researchgate.net For example, the photolysis of cresol isomers is more efficient at a wavelength of approximately 222 nm. researchgate.net
Research on the photochemical behavior of meta-substituted phenols has demonstrated that, in the presence of acids, they can undergo selective migration of alkyl and aryl groups to the ortho or para positions upon irradiation. researchgate.netnih.gov This suggests that this compound could potentially undergo structural rearrangements under specific photochemical conditions.
While direct studies on the thermal decomposition of this compound are limited, research on the thermal degradation of related compounds, such as phenol-formaldehyde laminates, indicates that phenolic compounds, cresols, and xylenols are major decomposition products. This suggests that at elevated temperatures, the cleavage of the isopropyl and methyl groups from the aromatic ring of this compound could occur.
Applications of 3 Isopropyl 2 Methylphenol in Chemical Sciences
Role as a Chemical Intermediate in Organic Synthesis
While direct and extensive literature on 3-isopropyl-2-methylphenol as a primary chemical intermediate is not broadly available, its structural isomer, 4-isopropyl-3-methylphenol (B166981), serves as a well-documented precursor in various synthetic pathways. The synthesis of 4-isopropyl-3-methylphenol often starts from m-cresol (B1676322), which is subjected to isopropylation. This reaction, however, can lead to a mixture of isomers, including 2-isopropyl-3-methylphenol, 5-isopropyl-3-methylphenol (B155287), and 6-isopropyl-3-methylphenol (thymol), necessitating purification processes like isomerization, distillation, and crystallization to isolate the desired product. google.comgoogle.com
One patented method for producing 4-isopropyl-3-methylphenol involves a multi-step process beginning with the reaction of m-cresol with an alkali, followed by reaction with triphosgene (B27547) to form an intermediate. This intermediate is then subjected to an isopropylation reaction using a catalyst and an isopropylation reagent, and finally hydrolyzed to yield the product. google.com
A related compound, carvacrol (B1668589) (5-isopropyl-2-methylphenol), has been utilized as a starting material for the synthesis of a series of hydrazide-based sulfonamide derivatives. This process involves the incorporation of a hydrazide-based sulfonamide group into the carvacrol moiety, aiming to create new compounds with potential biological activities. The resulting derivatives have been characterized using various spectroscopic techniques. researchgate.net
The synthesis of 2-isopropyl-3-methylphenol has also been independently confirmed and found to be identical to one of the isomers obtained from the isopropylation of m-cresol. cdnsciencepub.com These examples, while focusing on isomers, highlight the potential of the isopropyl-methylphenol scaffold as a building block in organic synthesis for creating a variety of more complex molecules with specific functionalities.
Contributions to Catalyst Development and Ligand Chemistry
A significant application of derivatives of this compound is in the field of catalysis, particularly in the development of ligands for metal-based catalysts. A notable example is the use of 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) in the synthesis of magnesium aryloxide catalysts. These catalysts have demonstrated high efficiency in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and L-lactide. rsc.org
The synthesis of these magnesium aryloxide catalysts involves the reaction of the bis(phenol) ligand with organomagnesium compounds. The resulting complexes can initiate and propagate the polymerization in a controlled manner, leading to polymers with well-defined molecular weights and narrow polydispersity. The catalytic activity of these systems is influenced by the structural and electronic properties of the ligand.
The following table summarizes the performance of a magnesium aryloxide catalyst derived from 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) in the ring-opening polymerization of ε-caprolactone.
| Entry | Monomer/Catalyst Ratio | Conversion (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 1 | 100 | 98 | 12,400 | 1.05 |
| 2 | 200 | 97 | 24,500 | 1.06 |
| 3 | 500 | 95 | 60,100 | 1.08 |
These magnesium and zinc complexes supported by NNO ligands have shown good catalytic performance for the ring-opening polymerization of rac-lactide in the presence of benzyl (B1604629) alcohol, resulting in polymers with narrower molecular weight distributions. Kinetic studies have indicated that the polymerization follows first-order kinetics with respect to the monomer concentration. rsc.org The linear relationship between monomer conversion and the number-average molecular weight suggests a living or controlled polymerization process. rsc.org
Applications as Polymer Additives for Material Property Modification
Phenolic compounds, particularly sterically hindered phenols, are widely used as primary antioxidants to protect polymers from degradation. vinatiorganics.com The presence of bulky substituents, such as an isopropyl group, ortho to the hydroxyl group on the phenol (B47542) ring in this compound classifies it as a hindered phenol. These additives are crucial for enhancing the durability and extending the service life of plastics and rubbers. vinatiorganics.com
The primary function of hindered phenolic antioxidants is to interrupt the free-radical chain reactions that occur during the oxidative degradation of polymers. vinatiorganics.com This degradation can be initiated by heat, light, or mechanical stress and leads to undesirable changes in the polymer's properties, such as discoloration, loss of mechanical strength, and embrittlement. vinatiorganics.com Hindered phenols donate a hydrogen atom from their hydroxyl group to the reactive peroxy radicals, forming a stable phenoxyl radical that is less reactive and does not propagate the degradation chain. specialchem.com
The addition of hindered phenols to polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) has been shown to significantly improve their thermal stability. acs.orgpsu.eduresearchgate.netresearchgate.net For instance, the incorporation of hindered phenol stabilizers into polypropylene can increase the degradation temperature of the polymer chains. acs.orgpsu.edu The effectiveness of these antioxidants is attributed to their ability to be uniformly distributed within the polymer matrix. acs.orgpsu.edu
In a study comparing various antioxidants in irradiated ultra-high-molecular-weight polyethylene (UHMWPE), a hindered phenol antioxidant demonstrated the least reduction in crosslinking efficiency while providing significant oxidative stability. nih.gov The table below presents a comparison of the crosslink density and oxidation index for UHMWPE with different antioxidants.
| Antioxidant | Crosslink Density (mol/dm³) | Oxidation Index |
| None (Control) | 0.203 | - |
| Hindered Phenol (HPAO) | 0.167 | 0.28 |
| Butylated Hydroxytoluene (BHT) | 0.139 | 0.21 |
| Vitamin E | 0.130 | 0.29 |
| β-carotene | 0.131 | 0.35 |
Furthermore, the use of phenolic compounds as additives can modify other properties of polymers. In epoxidized natural rubber/silica composites, the addition of natural phenolic compounds improved the crosslinking effect and mechanical properties, such as tensile strength and elongation at break. mdpi.com In some cases, these additives also enhanced the material's glass transition temperature, indicating a stiffening effect. mdpi.com
The table below summarizes the effect of a phenolic additive on the mechanical properties of an epoxidized natural rubber/silica composite.
| Property | Without Phenolic Additive | With Phenolic Additive (Gallic Acid) |
| Tensile Strength (MPa) | 2.65 | 9.5 |
| Elongation at Break (%) | 301 | 357 |
The incorporation of phenolic antioxidants can also improve the processing stability of polymers by minimizing changes in melt viscosity. vinatiorganics.com They are often used in combination with secondary antioxidants, such as phosphites or thioesters, to achieve a synergistic stabilizing effect. researchgate.net
Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| 4-isopropyl-3-methylphenol |
| 2-isopropyl-3-methylphenol |
| 5-isopropyl-3-methylphenol |
| 6-isopropyl-3-methylphenol (Thymol) |
| m-cresol |
| triphosgene |
| Carvacrol (5-isopropyl-2-methylphenol) |
| 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) |
| ε-caprolactone |
| L-lactide |
| rac-lactide |
| Benzyl alcohol |
| Polyethylene (PE) |
| Polypropylene (PP) |
| Ultra-high-molecular-weight polyethylene (UHMWPE) |
| Butylated Hydroxytoluene (BHT) |
| Vitamin E |
| β-carotene |
| Gallic acid |
| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| Distearyl-3,3'-thiodipropionate |
| Didodecyl-3,3'-thiodipropionate |
| Phosphites |
| Thioesters |
Future Directions and Emerging Research Opportunities
Development of Highly Selective and Sustainable Synthetic Routes
A key challenge in phenol (B47542) alkylation is controlling the position of substitution (ortho, meta, para) and preventing undesired side reactions such as O-alkylation, where the alkyl group attaches to the hydroxyl oxygen instead of the aromatic ring. tandfonline.com The development of sustainable synthetic routes aims to address these issues by utilizing greener reagents and catalysts. For instance, replacing hazardous alkylating agents like alkyl halides with more benign alternatives such as alcohols or olefins is a primary goal. rsc.orgrepec.org Such processes, often termed "dehydrative C-H alkylation," employ catalytic systems that activate alcohols for reaction and generate water as the sole byproduct, significantly improving the environmental profile of the synthesis. organic-chemistry.orgacs.org
Furthermore, upgrading bio-oil, which is rich in phenolic compounds derived from lignocellulosic biomass, represents a promising sustainable feedstock. repec.org Developing catalytic processes to convert these bio-derived phenolics into valuable chemicals like 3-Isopropyl-2-methylphenol is an area of active research. researchgate.net This approach not only valorizes renewable resources but also reduces reliance on petroleum-based starting materials. The focus is on creating robust catalysts that can selectively perform C-C coupling reactions on complex bio-oil mixtures. repec.org
Integration of Machine Learning and AI in Compound Design and Reaction Optimization
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for compound design and the optimization of synthetic reactions. yedarnd.com For phenolic compounds, AI and machine learning (ML) offer powerful tools to accelerate discovery and development.
For reaction optimization, ML algorithms can analyze large datasets from chemical reactions to predict outcomes, such as yield and selectivity, under various conditions. researchgate.netresearchgate.net This predictive modeling can significantly reduce the number of experiments needed to find the optimal synthetic route. researchgate.netnih.gov By inputting variables such as catalyst type, solvent, temperature, and reactant concentrations, ML models can identify the ideal parameters to maximize the production of this compound while minimizing byproduct formation. nih.gov This data-driven approach allows for a more efficient exploration of the complex, multi-dimensional space of reaction conditions, moving beyond traditional one-variable-at-a-time experimentation. researchgate.net
Advanced Spectroscopic and Imaging Techniques for In-situ Reaction Monitoring
Understanding the intricate mechanisms of chemical reactions is crucial for optimizing synthetic processes. Advanced spectroscopic techniques, particularly those that allow for in-situ (in the reaction mixture) monitoring, provide real-time insights into reaction kinetics, the formation of intermediates, and catalyst behavior.
Techniques such as Fourier-transform infrared (FTIR), UV-visible (UV-Vis), and mass spectrometry (MS) are invaluable for studying the synthesis of phenols. rsc.orgmorressier.compurdue.edu For instance, in-situ FTIR spectroscopy can track the concentration of reactants and products over time by monitoring their characteristic vibrational frequencies, allowing for precise determination of reaction endpoints and kinetics. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. On-line NMR monitoring can be set up to follow a reaction in real-time, providing detailed structural information about all species in the solution without the need for sample extraction or deuterated solvents. magritek.com This is particularly useful for identifying transient intermediates that may be key to understanding the reaction mechanism. For complex reactions like Friedel-Crafts alkylation, in-situ spectroscopic studies can elucidate the role of the catalyst and the formation of key intermediates, such as the acetylium ion in acylation reactions. rsc.orgmdpi.com This detailed mechanistic understanding is essential for rationally designing more efficient and selective syntheses of compounds like this compound.
| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |
|---|---|---|
| FTIR (Fourier-Transform Infrared) | Functional groups, molecular vibrations | Real-time tracking of reactant consumption and product formation rsc.org |
| NMR (Nuclear Magnetic Resonance) | Detailed molecular structure, connectivity | On-line monitoring of all species in solution, identification of intermediates magritek.com |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Detection and quantification of products and byproducts morressier.compurdue.edu |
| UV-Visible Spectroscopy | Electronic transitions, concentration | Studying catalyst-reactant interactions and reaction kinetics rsc.org |
Exploration of Novel Catalytic Systems for Phenol Functionalization
The catalyst is at the heart of any selective and efficient chemical transformation. The functionalization of phenols is a field rich with catalytic innovation, aimed at overcoming the inherent challenges of controlling regioselectivity. nih.gov The development of novel catalytic systems is a major frontier in the synthesis of specific alkylphenols.
Transition-metal catalysis has emerged as a powerful tool for the direct C-H bond functionalization of free phenols. nih.govmdpi.com Catalysts based on metals such as ruthenium, rhenium, and copper have shown high efficacy and selectivity. organic-chemistry.orgmdpi.comnih.gov For example, cationic ruthenium-hydride complexes have been used for the dehydrative C-H alkylation of phenols with alcohols, offering excellent ortho-selectivity and generating only water as a byproduct. organic-chemistry.orgacs.org Rhenium complexes have also been employed for the regioselective ortho-alkylation of phenols with alkenes. nih.govorgsyn.org
Beyond transition metals, solid acid catalysts like zeolites and sulfated zirconia are being explored, particularly for vapor-phase alkylation reactions. mdpi.com These heterogeneous catalysts are easily separable and reusable, adding to the sustainability of the process. mdpi.commdpi.com The challenge lies in designing the catalyst's pore structure and acid sites to favor the formation of the desired isomer. google.com The development of bifunctional or multifunctional catalysts, which can perform multiple chemical transformations in a single step, also represents a promising direction for creating more efficient synthetic routes. researchgate.net
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Transition Metal Complexes | Ru-H complexes, Re₂(CO)₁₀, Cu/N-COP-1 | High regioselectivity (often ortho), mild reaction conditions organic-chemistry.orgmdpi.comnih.gov |
| Solid Acids (Heterogeneous) | Zeolites (e.g., ZSM-5), Sulfated Zirconia | Reusability, suitable for vapor-phase reactions, environmental benefits mdpi.comgoogle.com |
| Homogeneous Catalysts | AlCl₃, FeCl₃, p-toluenesulfonic acid | High activity in traditional Friedel-Crafts reactions orgsyn.orgmdpi.com |
| Bifunctional Catalysts | Metal-support systems with dual active sites | Enables tandem or cascade reactions in one pot researchgate.net |
Q & A
Q. What spectroscopic methods are most effective for characterizing 3-Isopropyl-2-methylphenol, and how can researchers optimize these techniques?
- Methodological Answer : Researchers should prioritize mass spectrometry (MS) and infrared (IR) spectroscopy for structural confirmation. For MS, electron ionization (EI) generates a molecular ion peak at m/z 150 (molecular weight: 150.2176 g/mol), with fragmentation patterns aiding in identifying substituents like the isopropyl and methyl groups . IR spectroscopy can confirm phenolic O-H stretching (broad peak near 3200–3600 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹). To optimize accuracy, calibrate instruments using NIST-certified reference standards and cross-validate with computational spectral databases (e.g., NIST Chemistry WebBook) .
Q. What synthetic routes are reported for this compound, and how can purity be ensured during synthesis?
- Methodological Answer : Common methods include Friedel-Crafts alkylation of m-cresol with isopropyl halides or acid-catalyzed isomerization of thymol derivatives. Post-synthesis, purity assessment requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 270–280 nm for phenolic absorption). Use certified reference materials (e.g., 4-Isopropyl-2-methylphenol, CAS 1740-97-2) as internal standards . Recrystallization in non-polar solvents (e.g., hexane) can further isolate the compound from byproducts like unreacted cresols.
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental stability and degradation pathways of this compound?
- Methodological Answer : Conduct controlled photolysis and hydrolysis studies:
- Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via LC-MS/MS. Key intermediates (e.g., quinone derivatives) indicate oxidative pathways .
- Hydrolysis : Test stability under acidic (HCl, pH 2), neutral, and alkaline (NaOH, pH 12) conditions at 25–50°C. Quantify residual compound using isotope dilution mass spectrometry (IDMS) .
Compare results with computational models (e.g., EPI Suite) to predict persistence and bioaccumulation potential.
Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?
- Methodological Answer : Systematic review protocols should be applied:
Data Harmonization : Re-express toxicity metrics (e.g., LD₅₀, NOAEL) using standardized units and adjust for differences in test organisms (e.g., Daphnia magna vs. mammalian models) .
Dose-Response Reanalysis : Apply benchmark dose (BMD) modeling to inconsistent datasets to identify thresholds for adverse effects .
In Silico Validation : Use QSAR tools (e.g., OECD Toolbox) to predict endpoints like skin sensitization and cross-validate with experimental data from RIFM safety evaluations .
Q. How can advanced chromatographic methods be optimized to detect this compound in complex matrices (e.g., biological fluids or environmental samples)?
- Methodological Answer : For trace analysis:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges and methanol elution improves recovery rates (>85%) .
- HPLC Optimization : Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a gradient elution (acetonitrile/0.1% formic acid). Retention times typically range 12–15 minutes .
- Detection : Couple with tandem MS (MRM mode) for specificity. Key transitions: m/z 150 → 135 (phenolic fragment) and 150 → 107 (aromatic ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
